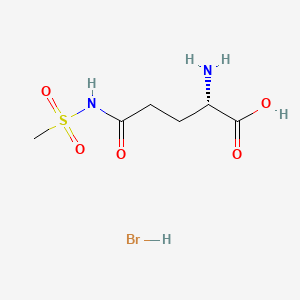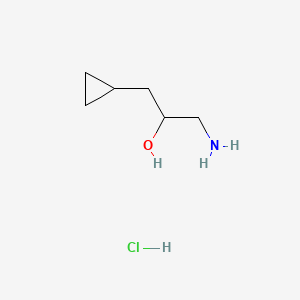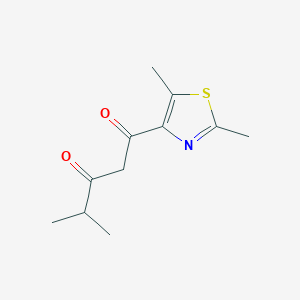
1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione typically involves the reaction of 2,5-dimethylthiazole with appropriate ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-(2,5-Dimethylthiazol-4-yl)acetic acid
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine
Comparison: 1-(2,5-Dimethylthiazol-4-yl)-4-methylpentane-1,3-dione stands out due to its unique structural features and specific applications. While similar compounds share the thiazole ring, their functional groups and overall structures differ, leading to variations in their chemical reactivity and biological activities. This compound’s distinct properties make it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
1-(2,5-dimethyl-1,3-thiazol-4-yl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C11H15NO2S/c1-6(2)9(13)5-10(14)11-7(3)15-8(4)12-11/h6H,5H2,1-4H3 |
Clé InChI |
IEVVXCSCTZSDIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)C)C(=O)CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


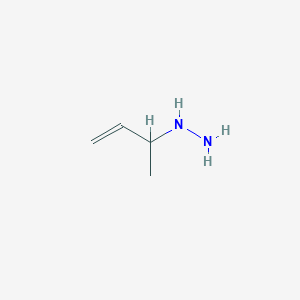
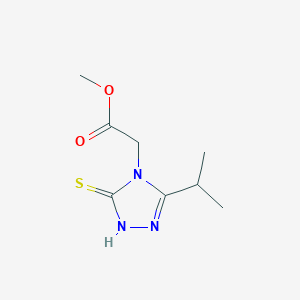

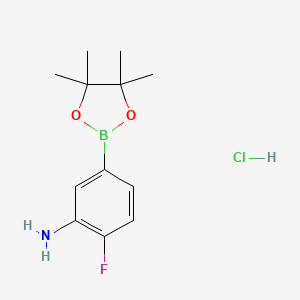
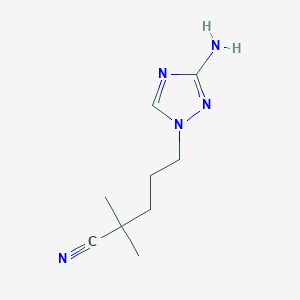

![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
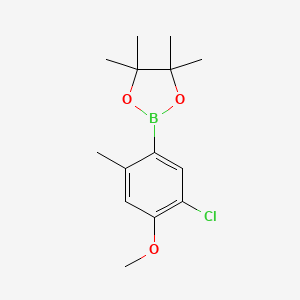
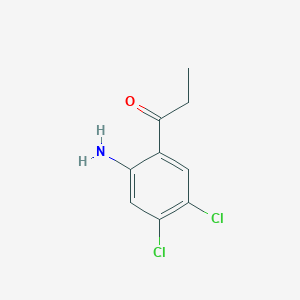
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)

